2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide is a heterocyclic compound that incorporates a pyridine moiety with a cyano group and a thiophene ring. This compound is of interest due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves the reaction of 3-cyano-6-(thiophen-2-yl)pyridine-2-thiol with acetamide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in oncology.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with cellular targets, leading to apoptosis in cancer cells. The compound induces various nuclear features such as chromatin fragmentation and condensation, which are indicative of apoptosis . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key signaling pathways in cancer cells.
Comparison with Similar Compounds
2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide can be compared with other similar compounds such as:
2-{[3-Cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid: This compound has a similar structure but includes a trifluoromethyl group, which may alter its chemical and biological properties.
(3-Amino-6-methyl-4-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)-(4-methoxy-phenyl)-methanone: This compound also contains a thiophene ring and a pyridine moiety, but with different substituents, leading to variations in its activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H9N3OS2 |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C12H9N3OS2/c13-6-8-3-4-9(10-2-1-5-17-10)15-12(8)18-7-11(14)16/h1-5H,7H2,(H2,14,16) |
InChI Key |
GHFHTQWGGUIWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N |
Origin of Product |
United States |
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